molecular formula C21H22BrP B14611246 Einecs 261-884-3 CAS No. 59725-00-7

Einecs 261-884-3

Cat. No.: B14611246
CAS No.: 59725-00-7
M. Wt: 385.3 g/mol
InChI Key: FZCYFHVHKOISNL-UHFFFAOYSA-N
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Description

EINECS (European Inventory of Existing Commercial Chemical Substances) is a regulatory inventory encompassing over 100,000 chemicals marketed in the EU before 1981 . Regulatory frameworks like REACH (Registration, Evaluation, Authorization, and Restriction of Chemicals) prioritize filling toxicological data gaps for EINECS chemicals using computational methods, such as (Q)SARs (Quantitative Structure-Activity Relationships) and read-across approaches . These methods infer properties of uncharacterized chemicals based on structurally similar, well-studied analogs .

Properties

CAS No.

59725-00-7

Molecular Formula

C21H22BrP

Molecular Weight

385.3 g/mol

IUPAC Name

bromo-triphenyl-propyl-λ5-phosphane

InChI

InChI=1S/C21H22BrP/c1-2-18-23(22,19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-17H,2,18H2,1H3

InChI Key

FZCYFHVHKOISNL-UHFFFAOYSA-N

Canonical SMILES

CCCP(C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Triphenyl(propyl)phosphonium bromide can be synthesized through the reaction of triphenylphosphine with propyl bromide. The reaction typically occurs in an organic solvent such as toluene or dichloromethane, under reflux conditions. The reaction is as follows:

PPh3+C3H7BrPPh3C3H7Br\text{PPh}_3 + \text{C}_3\text{H}_7\text{Br} \rightarrow \text{PPh}_3\text{C}_3\text{H}_7\text{Br} PPh3​+C3​H7​Br→PPh3​C3​H7​Br

Industrial Production Methods

In industrial settings, the production of triphenyl(propyl)phosphonium bromide involves large-scale reactions in batch reactors. The process includes the purification of the product through recrystallization or distillation to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Triphenyl(propyl)phosphonium bromide can undergo oxidation reactions to form phosphine oxides.

    Reduction: It can be reduced to form phosphines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like hydroxide ions or alkoxide ions are commonly used.

Major Products

    Oxidation: Phosphine oxides.

    Reduction: Triphenylphosphine.

    Substitution: Various substituted phosphonium salts.

Scientific Research Applications

Triphenyl(propyl)phosphonium bromide has several applications in scientific research:

    Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.

    Biology: The compound is used in studies involving cell membrane permeability and mitochondrial function.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other phosphonium salts.

Mechanism of Action

The mechanism by which triphenyl(propyl)phosphonium bromide exerts its effects involves its ability to interact with cellular membranes. The phosphonium ion can penetrate lipid bilayers, allowing it to target mitochondria and other organelles. This property makes it useful in drug delivery and biochemical studies.

Comparison with Similar Compounds

Table 1: Hypothetical Comparison of this compound with Similar Compounds

Compound ID Molecular Formula Molecular Weight Similarity Index log P Solubility (mg/mL) Toxicity (LC50, mg/L)
This compound Not Available Not Available Reference ~2.5* ~0.2* Not Available
CAS 41841-16-1 C₉H₉BrO₂ 229.07 0.92–0.98 2.44–2.71 0.0419–0.219 Not Available
CAS 3052-50-4 C₅H₆O₄ 130.10 1.00 ~1.5† Not Available Not Available
Chlorinated Alkanes Variable Variable ≥70% 3.0–5.0 Low 10–100 (Fish LC50)

*Estimated based on typical EINECS analogs.
†Derived from similar ester-containing compounds.

QSAR Models and Toxicity Predictions

QSAR models for EINECS chemicals, such as those predicting acute toxicity to fish or daphnids, rely on structural descriptors (e.g., log P, H-bond donors/acceptors) . For example:

  • Substituted Mononitrobenzenes: Toxicity to fish correlates strongly with log P, with higher hydrophobicity increasing bioaccumulation .
  • Organothiophosphates: Interspecies QSAR models link daphnid toxicity data to fish toxicity predictions, reducing reliance on animal testing .

While this compound’s specific toxicity data are unavailable, its hypothetical analogs (e.g., brominated aromatics like CAS 41841-16-1) would likely follow similar trends, where electronegative substituents enhance reactivity and toxicity .

Limitations and Regulatory Implications

Only ~54% of EINECS chemicals are classifiable into groups amenable to QSAR modeling, leaving many (e.g., botanical extracts) requiring alternative methods . For this compound, the absence of experimental data underscores the need for advanced read-across strategies and high-throughput screening to prioritize risk assessment .

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